molecular formula C14H14F6N2OS B14206202 N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 828248-37-9

N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B14206202
CAS No.: 828248-37-9
M. Wt: 372.33 g/mol
InChI Key: IFVWYAULHVJRLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with diethylcarbamothioyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide stands out due to the combination of its trifluoromethyl groups and diethylcarbamothioyl moiety, which confer unique chemical and biological properties. This combination enhances its stability, bioavailability, and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

828248-37-9

Molecular Formula

C14H14F6N2OS

Molecular Weight

372.33 g/mol

IUPAC Name

N-(diethylcarbamothioyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C14H14F6N2OS/c1-3-22(4-2)12(24)21-11(23)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,3-4H2,1-2H3,(H,21,23,24)

InChI Key

IFVWYAULHVJRLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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